molecular formula C27H31N3O2S B11540048 2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311327-29-4

2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11540048
CAS No.: 311327-29-4
M. Wt: 461.6 g/mol
InChI Key: YSGJICMERDHBRE-UHFFFAOYSA-N
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Description

2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: (phew, let’s call it Compound X for brevity) belongs to the class of quinoline derivatives. Its complex structure combines aromatic rings, heterocycles, and functional groups. Here’s a simplified representation:

Compound X:Structure:C28H29N3O2SIUPAC Name:This compound\text{Compound X}: \begin{align*} \text{Structure} & : \text{C}_{28}\text{H}_{29}\text{N}_3\text{O}_2\text{S} \\ \text{IUPAC Name} & : \text{this compound} \end{align*} Compound X:StructureIUPAC Name​:C28​H29​N3​O2​S:this compound​

Preparation Methods

Synthetic Routes:

    Multicomponent Reaction (MCR): One synthetic approach involves a multicomponent reaction, where various starting materials react simultaneously to form Compound X. For example, a combination of aniline, tert-butyl isocyanide, 4-methoxybenzaldehyde, and 2-bromo-5-tert-butylthiophene can lead to the desired product.

    Heterocyclic Synthesis: Another route involves constructing the quinoline ring system step by step, incorporating the necessary substituents.

Industrial Production: Industrial-scale production methods are proprietary and may involve modifications of the above synthetic routes. Optimization for yield, purity, and cost-effectiveness is crucial.

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction of the nitrile group yields the corresponding amine.

    Substitution: The tert-butyl group can be substituted under appropriate conditions.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles for substitution reactions.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory compound.

    Biological Studies: It may interact with specific receptors or enzymes.

    Materials Science: Its unique structure could inspire novel materials.

Mechanism of Action

The precise mechanism remains an active area of research. Potential molecular targets include kinases, DNA, or protein binding sites. Further studies are needed to elucidate its pathways.

Comparison with Similar Compounds

Compound X stands out due to its intricate structure and diverse applications. Similar compounds include other quinoline derivatives like Compound Y and Compound Z .

: Reference: Example synthetic route from literature (specific citation not available).

Properties

CAS No.

311327-29-4

Molecular Formula

C27H31N3O2S

Molecular Weight

461.6 g/mol

IUPAC Name

2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C27H31N3O2S/c1-26(2,3)22-12-11-21(33-22)23-18(15-28)25(29)30(16-7-9-17(32-6)10-8-16)19-13-27(4,5)14-20(31)24(19)23/h7-12,23H,13-14,29H2,1-6H3

InChI Key

YSGJICMERDHBRE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)OC)N)C#N)C4=CC=C(S4)C(C)(C)C)C(=O)C1)C

Origin of Product

United States

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